3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and a piperidinylsulfonylphenylcarbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The trimethoxybenzamide can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the benzamide.
The next step involves the introduction of the piperidinylsulfonylphenylcarbamothioyl group. This can be achieved by reacting 4-(piperidin-1-ylsulfonyl)aniline with thiophosgene to form the isothiocyanate intermediate, which is then coupled with the previously prepared benzamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may contribute to binding affinity and specificity, while the piperidinylsulfonylphenylcarbamothioyl moiety may enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-(morpholino-sulfonyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide is unique due to the presence of the piperidinylsulfonylphenylcarbamothioyl group, which may confer distinct biological activities and physicochemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-29-18-13-15(14-19(30-2)20(18)31-3)21(26)24-22(32)23-16-7-9-17(10-8-16)33(27,28)25-11-5-4-6-12-25/h7-10,13-14H,4-6,11-12H2,1-3H3,(H2,23,24,26,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZRTNWPNXLGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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